2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid
Description
2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid is a synthetic amino acid derivative featuring a fused octahydroisoquinoline scaffold protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The octahydroisoquinoline core introduces conformational rigidity, which can enhance peptide stability and influence binding interactions in therapeutic applications.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c28-25(29)14-17-9-10-19-15-27(12-11-18(19)13-17)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24H,9-16H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSSFSXMZPHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC2CC1CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid (CAS Number: 2253632-23-2) is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group attached to an isoquinoline derivative. The unique configuration of this compound is believed to contribute to its biological properties.
Research indicates that the compound may exhibit neuroprotective effects. It has been suggested that it can inhibit tissue swelling in astroglial cells, which is crucial in conditions like cerebral edema. In vitro studies show that the (R)-(+)-form is significantly more effective than the (S)-(-)-form in reducing cell swelling .
Pharmacological Effects
- Neuroprotection : The compound has been investigated for its potential in treating cerebral edema and other neurological disorders. The inhibition of astrocytic swelling suggests a role in protecting neuronal integrity during pathological conditions.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound might modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
- Antioxidant Activity : There is emerging evidence that compounds with similar structures exhibit antioxidant properties, which may contribute to their neuroprotective effects.
Case Studies
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other isoquinoline derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Backbone Rigidity: The target compound’s octahydroisoquinoline core provides greater conformational restriction compared to piperazine or oxetane analogs. This rigidity is advantageous in designing peptides with enhanced metabolic stability and target selectivity. Tetrahydroisoquinoline analogs (e.g., ) exhibit partial saturation, offering intermediate flexibility between fully aromatic and octahydro systems.
Synthetic Utility :
- Fmoc-piperazine derivatives (e.g., ) are often used as bifunctional linkers due to their symmetrical amine groups, enabling dual conjugation in drug delivery systems.
- The oxetane-containing analog is prized for improving aqueous solubility and reducing torsional strain in peptides.
Pharmaceutical Relevance: Tetrahydroisoquinoline derivatives (e.g., ) are prevalent in kinase inhibitors and opioid analogs, leveraging their planar aromaticity for target engagement. The target compound’s octahydro structure may reduce off-target interactions while maintaining affinity.
Research Findings and Data
- Stability : Fmoc groups are labile under piperidine treatment (20% in DMF), a standard deprotection step in SPPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
